rotundifolioside I
Description
Rotundifolioside I is a triterpene saponin characterized by a complex structure featuring multiple hydroxyl groups and cyclic systems. Its molecular formula is C₄₇H₇₆O₁₆, with a molecular weight of 897.10 g/mol, and it exhibits a topological polar surface area of 247.00 Ų and a calculated octanol-water partition coefficient (XlogP) of 2.30, suggesting moderate lipophilicity . However, its validated biological targets remain unconfirmed.
ADMET profiling indicates low intestinal absorption (Caco-2 permeability: <5.15 nm/s), poor blood-brain barrier penetration (BBB score: 0.03), and moderate oral bioavailability (46.6%) .
Properties
Molecular Formula |
C47H76O16 |
|---|---|
Molecular Weight |
897.1 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-2-[[(1S,2R,4S,5R,8R,10S,13S,14R,17S,18R,19S,20R)-2-hydroxy-4,5,9,9,13,19,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C47H76O16/c1-21-9-15-46-20-58-47(38(46)22(21)2)16-11-27-43(6)13-12-29(42(4,5)26(43)10-14-44(27,7)45(47,8)17-28(46)50)61-40-36(33(54)30(51)23(3)59-40)63-41-37(34(55)32(53)25(18-48)60-41)62-39-35(56)31(52)24(49)19-57-39/h11,16,21-41,48-56H,9-10,12-15,17-20H2,1-8H3/t21-,22+,23-,24-,25-,26+,27-,28-,29+,30+,31+,32-,33+,34+,35-,36-,37-,38-,39+,40+,41+,43+,44-,45+,46+,47+/m1/s1 |
InChI Key |
RHHWBSQGVOHKJH-ZKLLPSJOSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]23CO[C@]4([C@@H]2[C@H]1C)C=C[C@@H]5[C@]6(CC[C@@H](C([C@@H]6CC[C@]5([C@@]4(C[C@H]3O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)C |
Canonical SMILES |
CC1CCC23COC4(C2C1C)C=CC5C6(CCC(C(C6CCC5(C4(CC3O)C)C)(C)C)OC7C(C(C(C(O7)C)O)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(CO9)O)O)O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Rotundifolioside A differs from I by an additional oxygen atom, likely due to hydroxylation or glycosylation at C-28 .
Pharmacological Activities
Key Observations :
Recommendations :
- Conduct isoform-specific enzyme inhibition assays for Rotundifolioside I.
- Explore synergistic effects with flavonoids or phenolic acids, which co-occur in Bupleurum species .
Q & A
Q. 1.1. What experimental methods are commonly used to isolate and identify rotundifolioside I from natural sources?
To isolate rotundifolioside I, researchers typically employ solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (CC) and preparative HPLC. Identification involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and mass spectrometry (MS) to confirm molecular structure . For purity validation, high-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard.
Q. 1.2. How can researchers verify the purity of rotundifolioside I for pharmacological assays?
Purity verification requires orthogonal analytical methods:
- HPLC-DAD : Quantify peak area percentages (>95% purity threshold).
- LC-MS/MS : Detect impurities via fragmentation patterns.
- NMR spectral analysis : Ensure absence of extraneous proton/carbon signals.
Calibration with certified reference materials (CRMs) is critical for accuracy .
Q. 1.3. What in vitro assays are suitable for preliminary bioactivity screening of rotundifolioside I?
Common assays include:
- Antioxidant activity : DPPH radical scavenging assay.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Anti-inflammatory effects : COX-2 inhibition ELISA.
Dose-response curves (IC₅₀ calculations) and positive controls (e.g., ascorbic acid for antioxidants) are mandatory for reproducibility .
Advanced Research Questions
Q. 2.1. How should researchers design pharmacokinetic studies for rotundifolioside I to address bioavailability limitations?
Pharmacokinetic studies require:
- In vivo models : Rodent plasma sampling post-administration (oral vs. intravenous).
- Analytical validation : LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL.
- Compartmental modeling : Non-linear mixed-effects modeling (NONMEM) to estimate absorption half-life (t₁/₂) and volume of distribution (Vd) .
Q. 2.2. How can contradictory data on rotundifolioside I’s mechanism of action be resolved?
Contradictions often arise from methodological variability. Resolution strategies include:
Q. 2.3. What computational approaches optimize the structure-activity relationship (SAR) of rotundifolioside I derivatives?
SAR optimization involves:
- Molecular docking : AutoDock Vina to predict binding affinities to target proteins (e.g., NF-κB).
- QSAR modeling : Partial least squares (PLS) regression to correlate substituent electronegativity with bioactivity.
- ADMET prediction : SwissADME to assess toxicity and metabolic stability .
Methodological Challenges and Solutions
Q. 3.1. How can researchers mitigate batch-to-batch variability in rotundifolioside I isolation?
Standardization protocols:
- Extraction SOPs : Fixed solvent ratios (e.g., 70% ethanol) and temperature controls (±2°C).
- QC metrics : Define acceptance criteria for yield (≥0.5% w/w) and purity (≥95%).
- Stability testing : Accelerated degradation studies (40°C/75% RH) to identify degradation products .
Q. 3.2. What statistical methods are appropriate for analyzing dose-dependent effects of rotundifolioside I in heterogeneous cell populations?
Use non-parametric tests (e.g., Kruskal-Wallis) for skewed data and mixed-effects models to account for inter-cell-line variability. Bootstrap resampling (n=1000 iterations) enhances confidence intervals for EC₅₀ estimates .
Data Presentation and Reproducibility
Q. Table 1. Example Analytical Parameters for Rotundifolioside I Characterization
| Parameter | Method | Acceptance Criteria |
|---|---|---|
| Purity | HPLC-UV (254 nm) | ≥95% peak area |
| Molecular Weight | HR-MS (ESI+) | m/z 785.3120 [M+Na]⁺ (±2 ppm) |
| Solubility | USP <1236> | ≥1 mg/mL in DMSO |
Q. Table 2. Common Pitfalls in Rotundifolioside I Bioactivity Studies
| Pitfall | Solution | Reference |
|---|---|---|
| Off-target effects | siRNA silencing of parallel pathways | |
| Low in vivo stability | PEGylation or liposomal encapsulation |
Literature Synthesis and Gap Analysis
Prioritize gaps using PICOT criteria (Population, Intervention, Comparison, Outcome, Time):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
